{2-[4-(Dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone
Overview
Description
The compound {2-[4-(Dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone is a complex organic molecule that features a quinoline core substituted with a dimethylamino group and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with an appropriate quinoline derivative under acidic conditions. This is followed by a Friedel-Crafts acylation reaction using phenylmethanone as the acylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
{2-[4-(Dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
{2-[4-(Dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes .
Mechanism of Action
The mechanism by which {2-[4-(Dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone exerts its effects involves interactions with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- (2-(4-Diethylamino-phenyl)-2H-quinolin-1-yl)-phenyl-methanone
- 4-(Dimethylamino)phenyl isocyanate
- Methanone, bis[4-(dimethylamino)phenyl]-
Uniqueness
{2-[4-(Dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced fluorescence, making it particularly useful in imaging applications .
Properties
IUPAC Name |
[2-[4-(dimethylamino)phenyl]-2H-quinolin-1-yl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-25(2)21-15-12-19(13-16-21)23-17-14-18-8-6-7-11-22(18)26(23)24(27)20-9-4-3-5-10-20/h3-17,23H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJWDSUGACWKLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C=CC3=CC=CC=C3N2C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282335 | |
Record name | {2-[4-(dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-15-6 | |
Record name | NSC25458 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {2-[4-(dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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